molecular formula C14H21NO3S B491377 4-(4-Tert-butylphenyl)sulfonylmorpholine CAS No. 324526-64-9

4-(4-Tert-butylphenyl)sulfonylmorpholine

Cat. No.: B491377
CAS No.: 324526-64-9
M. Wt: 283.39g/mol
InChI Key: XONDHDLFWMNULS-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)sulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted with a 4-tert-butylphenylsulfonyl group. This compound belongs to a broader class of aryl sulfonylmorpholines, which are frequently explored as intermediates in pharmaceutical synthesis due to their tunable electronic and steric properties.

Properties

IUPAC Name

4-(4-tert-butylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-14(2,3)12-4-6-13(7-5-12)19(16,17)15-8-10-18-11-9-15/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONDHDLFWMNULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)sulfonylmorpholine typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Tert-butylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Products may include sulfonic acids or sulfonates.

    Reduction: Products may include sulfinates or sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted morpholine derivatives.

Scientific Research Applications

4-(4-Tert-butylphenyl)sulfonylmorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a useful scaffold in drug design.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Key structural analogs vary in substituents on the phenyl ring, impacting physical properties and reactivity:

Compound Name Substituent Melting Point (°C) Key Characteristics
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-OCH₃ 109–110 Electron-donating group; moderate steric bulk
4-[(2-Methoxyphenyl)sulfonyl]morpholine 2-OCH₃ 85–86 Ortho substitution induces steric hindrance
4-[(1,1'-Biphenyl)-4-ylsulfonyl]morpholine Biphenyl Not reported Extended conjugation; increased lipophilicity
4-(4-Nitrophenyl)morpholine 4-NO₂ Not reported Electron-withdrawing group; anticancer activity
4-(5-Bromo-2-methoxyphenylsulfonyl)morpholine 5-Br, 2-OCH₃ Not reported Halogenation enhances electrophilicity; safety concerns noted
4-(4-Tert-butylphenyl)sulfonylmorpholine 4-(C(CH₃)₃) Not reported High steric bulk; improved metabolic stability

Key Observations:

  • Electronic Effects: Methoxy (OCH₃) and tert-butyl groups are electron-donating, stabilizing intermediates in nucleophilic reactions. In contrast, nitro (NO₂) and bromo (Br) groups are electron-withdrawing, enhancing electrophilic reactivity .
  • Biological Relevance: The nitro derivative (4-(4-nitrophenyl)morpholine) exhibits anticancer activity, suggesting that electronic modulation of the phenyl ring influences bioactivity .

Morpholine Ring Modifications

Variations in the morpholine ring also impact properties:

Compound Name Morpholine Substitution Key Characteristics
4-[3-(4-Tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine 2,6-Dimethyl Increased hydrophobicity; altered pharmacokinetics
4-Chloro-N-(2-morpholin-4-ylethyl)-2-nitrobenzenesulfonamide Ethyl linker to sulfonamide Enhanced flexibility; potential for targeted drug delivery
This compound Unmodified morpholine Balanced solubility and rigidity

Key Observations:

  • Hydrophobicity: Dimethyl substitutions on the morpholine ring (e.g., 2,6-dimethyl) increase lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Linker Effects: Ethyl or propyl linkers between the sulfonamide and morpholine (e.g., in nitrobenzenesulfonamide derivatives) introduce conformational flexibility, useful in designing enzyme inhibitors .

Biological Activity

4-(4-Tert-butylphenyl)sulfonylmorpholine, a compound with the molecular formula C13_{13}H17_{17}NO2_2S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology.

  • Molecular Weight : 253.35 g/mol
  • CAS Number : 324526-64-9
  • Structure : The compound features a morpholine ring substituted with a sulfonyl group and a tert-butylphenyl moiety, which contributes to its lipophilicity and biological activity.

This compound is believed to interact with various biological targets, primarily through:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : Its structure allows it to bind to specific receptors, potentially influencing signal transduction pathways.

Biological Activities

The compound has shown promise in various biological assays:

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit moderate antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antimicrobial efficacy of several sulfonamide compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, suggesting effective antimicrobial activity .

Antilipidemic Effects

In vitro studies have reported that derivatives of this compound can lower plasma triglycerides and cholesterol levels:

  • Case Study : A study on enantiomers of similar sulfonamide compounds indicated that they effectively reduced lipid levels in animal models, positioning them as potential antilipidemic agents .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodResultReference
AntimicrobialAgar diffusion methodSignificant inhibition
AntilipidemicIn vivo lipid profileReduced triglycerides
Enzyme inhibitionEnzyme kinetics assayCompetitive inhibition observed

Case Studies

  • Antimicrobial Efficacy
    • A comprehensive study evaluated the antimicrobial effects of various sulfonamide compounds, including this compound. The results indicated that this compound had a notable effect against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Lipid Regulation
    • In a preclinical model assessing lipid metabolism, researchers found that administration of this compound resulted in a statistically significant decrease in plasma triglyceride levels. This study suggests potential therapeutic applications for managing dyslipidemia.

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